molecular formula C13H18N4 B12865242 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole

5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole

Cat. No.: B12865242
M. Wt: 230.31 g/mol
InChI Key: WRMCVKAKNUCTCZ-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of hydrazine hydrate with 1-methyl-4-phenyl-3-propyl-1H-pyrazole-5-carbaldehyde under reflux conditions in ethanol . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents and reaction conditions is also tailored to ensure safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydrazinyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

(2-methyl-4-phenyl-5-propylpyrazol-3-yl)hydrazine

InChI

InChI=1S/C13H18N4/c1-3-7-11-12(10-8-5-4-6-9-10)13(15-14)17(2)16-11/h4-6,8-9,15H,3,7,14H2,1-2H3

InChI Key

WRMCVKAKNUCTCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C2=CC=CC=C2)NN)C

Origin of Product

United States

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